4-Formyl-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Formyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO. It is characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of the formyl and trifluoromethyl groups onto a benzene ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid group.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Carboxy-3-(trifluoromethyl)benzonitrile.
Reduction: 4-Formyl-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Formyl-3-(trifluoromethyl)benzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.
4-Formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.
Uniqueness: 4-Formyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
4-formyl-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJWOPZFPUOMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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